9,10-Anthracenedione, 1,4-bis[(2,6-diethyl-4-methylphenyl)amino]-
Overview
Description
“9,10-Anthracenedione, 1,4-bis[(2,6-diethyl-4-methylphenyl)amino]-”, also known as Solvent Blue 97, is a solvent soluble dye for plastics . It has high heat stability, good lightfastness, and weather resistance, high color strength, and outstanding brilliance .
Physical And Chemical Properties Analysis
The physical and chemical properties of “9,10-Anthracenedione, 1,4-bis[(2,6-diethyl-4-methylphenyl)amino]-” are as follows :
Scientific Research Applications
Antineoplastic Properties
9,10-Anthracenedione derivatives, such as 1,4-dihydroxy-5,8-bis(((2-[(2-hydroxyethyl)amino]ethyl)amino))-9,10-anthracenedione, have shown notable antineoplastic (anti-cancer) properties. These compounds have been found to be effective against various types of leukemias and solid tumors in mice. The efficacy and therapeutic index of these derivatives often surpass those of traditional chemotherapy agents like adriamycin and cyclophosphamide (Murdock et al., 1979). Additionally, compounds like 1,4-bis[(2-aminoethyl)amino]-9,10-anthracenedione have demonstrated cytotoxicity comparable to established antineoplastic agents in vitro (Stefańska et al., 1991).
Interaction with DNA
These derivatives interact with DNA in a manner that impacts cell survival and cell cycle progression. Research shows that compounds like 9,10-Anthracenedione, 1,4-bis[(2-[(2-hydroxyethyl)amino]-ethyl)amino]-diacetate, can alter the cell cycle kinetics, particularly blocking the G2-M phases, in various cultured mammalian cells (Evenson et al., 1979). The binding of these compounds to DNA has been studied using fluorescence polarization, indicating their potential for therapeutic applications (Roboz et al., 1982).
Immunomodulatory Effects
Some studies have highlighted the potential of anthraquinones, including 9,10-Anthracenedione derivatives, in modulating immune responses. These compounds have been evaluated for their ability to inhibit the induction of cytolytic T-lymphocytes and the production of antibodies, suggesting their applicability in treatments for autoimmune diseases and organ transplantation (Wang et al., 1987).
Genotoxicity Studies
Research has also been conducted to understand the genotoxic effects of these derivatives. Comparative studies have been performed to assess the genetic toxicities of different anthracenedione drugs, which have implications for their use and safety profiles in clinical settings (Au et al., 1981).
Synthesis and Chemical Analysis
Several studies have focused on the synthesis of different anthracenedione derivatives, exploring the relationship between their chemical structures and biological activities. For example, the synthesis of compounds like 2,6-Bis(p-aminophenylazo)-9,10-anthracenedione has been reported, providing insights into the potential for developing novel anticancer agents (Gao Jian-rong, 2006).
Novel Applications in Fungal and Microbial Control
Research has shown that derivatives like 1,4-Bis-(2,3-epoxypropylamino)-9,10-anthracenedione have potent antifungal, antimicrobial, and plant growth regulatory activities. These compounds have been effective against several strains of fungi, bacteria, and algae, indicating their potential in agricultural and environmental applications (Lidert et al., 1997).
Safety And Hazards
When handling “9,10-Anthracenedione, 1,4-bis[(2,6-diethyl-4-methylphenyl)amino]-”, it should be kept away from fire and high-temperature environments, and avoid contact with strong oxidizers . During use, appropriate personal protective equipment, such as gloves, glasses, and respiratory protection devices, should be worn . If skin contact or inhalation occurs, it should be immediately rinsed with clean water and seek medical help .
properties
IUPAC Name |
1,4-bis(2,6-diethyl-4-methylanilino)anthracene-9,10-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H38N2O2/c1-7-23-17-21(5)18-24(8-2)33(23)37-29-15-16-30(38-34-25(9-3)19-22(6)20-26(34)10-4)32-31(29)35(39)27-13-11-12-14-28(27)36(32)40/h11-20,37-38H,7-10H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBABXJRXGSAJLQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC(=C1NC2=C3C(=C(C=C2)NC4=C(C=C(C=C4CC)C)CC)C(=O)C5=CC=CC=C5C3=O)CC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H38N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5067710 | |
Record name | 9,10-Anthracenedione, 1,4-bis[(2,6-diethyl-4-methylphenyl)amino]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5067710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
530.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9,10-Anthracenedione, 1,4-bis[(2,6-diethyl-4-methylphenyl)amino]- | |
CAS RN |
32724-62-2, 61969-44-6 | |
Record name | 1,4-Bis[(2,6-diethyl-4-methylphenyl)amino]-9,10-anthracenedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=32724-62-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,4-Bis(2,6-diethyl-4-toluidino)anthraquinone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032724622 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9,10-Anthracenedione, 1,4-bis[(2,6-diethyl-4-methylphenyl)amino]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 9,10-Anthracenedione, 1,4-bis[(2,6-diethyl-4-methylphenyl)amino]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5067710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,4-bis[(2,6-diethyl-4-methylphenyl)amino]anthraquinone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.511 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 9,10-Anthracenedione, 1,4-bis[(2,6-diethyl-4-methylphenyl)amino] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.699 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,4-BIS(2,6-DIETHYL-4-TOLUIDINO)ANTHRAQUINONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/473B173459 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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